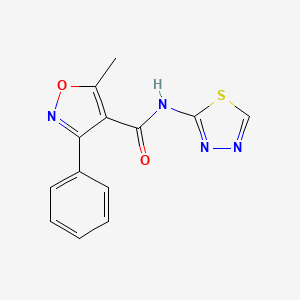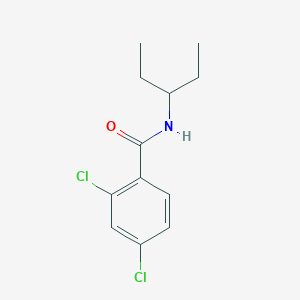
2,4-dichloro-N-(pentan-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H15Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(pentan-3-yl)benzamide typically involves the acylation of 2,4-dichlorobenzoyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Reduction: Formation of 2,4-dichloro-N-(pentan-3-yl)aniline.
Oxidation: Formation of 2,4-dichloroquinone derivatives.
科学研究应用
2,4-Dichloro-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs).
Medicine: Explored for its potential therapeutic effects in cancer research due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-dichloro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as the hemopexin (PEX) domain of matrix metalloproteinase-1 (MT1-MMP). By binding to this domain, the compound inhibits the collagenolytic activity of MT1-MMP, thereby repressing its pro-tumorigenic activity. This inhibition is dependent on key residues within the enzyme’s druggable pocket, including Met-328, Arg-330, Asp-376, Met-422, and Ser-470 .
相似化合物的比较
2,4-Dichloro-N-(pentan-3-yl)benzamide can be compared with other similar compounds, such as:
3,4-Dichloro-N-(pentan-2-yl)benzamide: Similar structure but with a different position of the pentyl group.
3,4-Dichloro-N-(1-methylbutyl)benzamide: Another structural isomer with a different alkyl chain configuration.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
属性
IUPAC Name |
2,4-dichloro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)10-6-5-8(13)7-11(10)14/h5-7,9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFOTBXHXGEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
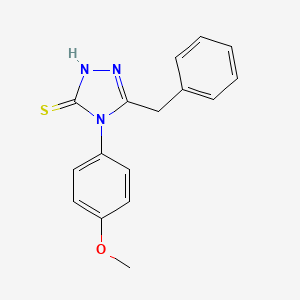
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
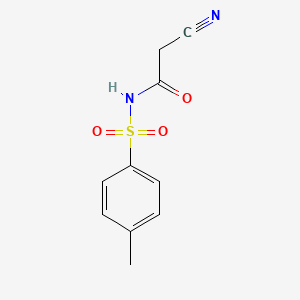
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![4,4,12-trimethyl-14-methylsulfanyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B5757646.png)
![[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate](/img/structure/B5757649.png)
![1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene](/img/structure/B5757657.png)
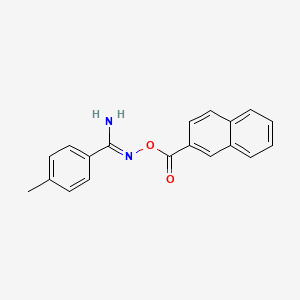
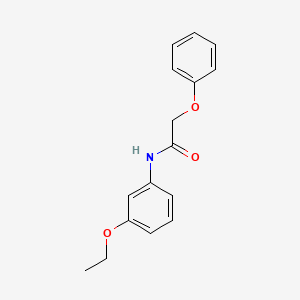
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)

![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
